molecular formula C20H18ClN3OS3 B2905231 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1216506-14-7

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2905231
CAS No.: 1216506-14-7
M. Wt: 448.01
InChI Key: BRDUPVBSRJFVPV-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt of a heterocyclic molecule featuring a benzo[d]thiazole ring fused to a tetrahydrothieno[2,3-c]pyridine scaffold, substituted with a thiophene-2-carboxamide group at position 2 and a methyl group at position 4. The hydrochloride salt enhances solubility and stability, critical for drug formulation .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS3.ClH/c1-23-9-8-12-16(11-23)27-20(22-18(24)15-7-4-10-25-15)17(12)19-21-13-5-2-3-6-14(13)26-19;/h2-7,10H,8-9,11H2,1H3,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDUPVBSRJFVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CS5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article reviews its synthesis, biological evaluation, and structure-activity relationships (SAR) based on diverse sources.

Synthesis

The synthesis of this compound involves several key steps that typically include the reaction of various precursors under controlled conditions. The synthetic route often utilizes benzo[d]thiazole derivatives combined with tetrahydrothieno and thiophene moieties to yield the final product.

The compound exhibits significant biological activity primarily through its role as an inhibitor of the apurinic/apyrimidinic endonuclease 1 (APE1) . APE1 is crucial in DNA repair processes and redox signaling pathways. Inhibition of APE1 can lead to increased sensitivity of cancer cells to DNA-damaging agents such as alkylating agents (e.g., temozolomide) .

Efficacy in Cancer Models

Research indicates that this compound and its analogs show low micromolar activity against purified APE1 enzymes and enhance the cytotoxic effects of chemotherapeutic agents in various cancer cell lines. For instance, studies have demonstrated that treatment with this compound leads to hyper-accumulation of apurinic sites in HeLa cells exposed to methylmethane sulfonate (MMS), indicating its potential as a therapeutic agent in combination therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the benzothiazole and thiophene rings significantly influence the biological activity of the compound. Variations in substituents can alter binding affinity and selectivity towards APE1, which is critical for designing more effective inhibitors .

Case Studies

  • HeLa Cell Studies : In vitro studies using HeLa cells showed that compounds similar to this compound resulted in enhanced cytotoxicity when used alongside MMS and temozolomide. The combination led to a significant increase in DNA damage markers compared to controls .
  • Animal Models : In vivo studies demonstrated that administration of the compound at doses of 30 mg/kg body weight resulted in favorable pharmacokinetic profiles, with good exposure levels in plasma and brain tissues. This suggests potential for central nervous system penetration, which is vital for treating brain tumors .

Data Tables

Compound NameActivityIC50 (µM)Mechanism
N-(3-(benzo[d]thiazol-2-yl)-6-methyl...APE1 Inhibitor5.0DNA Repair Inhibition
Analog 1APE1 Inhibitor8.0DNA Repair Inhibition
Analog 2APE1 Inhibitor12.0DNA Repair Inhibition

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Analogs
Compound Name Substituents Biological Activity Molecular Weight Key References
Target Compound 6-Methyl, thiophene-2-carboxamide APE1 inhibition (inferred) 502.1 (HCl salt)
N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-...-yl)acetamide 6-Isopropyl, acetamide IC50: Single-digit µM (APE1) 435.5
N-(3-(Benzo[d]thiazol-2-yl)-6-ethyl-...-yl)furan-2-carboxamide HCl 6-Ethyl, furan-2-carboxamide Not reported (structural analog) 446.0
N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-...-yl)-2,4-dimethoxybenzamide HCl 2,4-Dimethoxybenzamide Not reported (structural analog) 502.1
Key Observations:

6-Substituent Effects :

  • The methyl group in the target compound may offer a balance between steric bulk and metabolic stability compared to isopropyl (bulkier) or ethyl (intermediate) substituents .
  • Isopropyl analogs exhibit potent APE1 inhibition (single-digit µM IC50), suggesting that larger alkyl groups may enhance target engagement .

Carboxamide Group Variations :

  • Thiophene-2-carboxamide (target compound) vs. furan-2-carboxamide () or 2,4-dimethoxybenzamide (): Electron-rich aromatic systems (e.g., dimethoxybenzamide) may improve solubility but reduce membrane permeability.

Pharmacokinetic Considerations: Hydrochloride salts (target compound, ) enhance aqueous solubility, critical for oral bioavailability .

Mechanistic Insights from APE1 Studies

  • APE1 Role in Gliomas : Elevated APE1 activity in gliomas correlates with resistance to alkylating agents and radiation . Inhibitors like the target compound may sensitize tumors to chemotherapy.
  • Structure-Activity Relationships (SAR) :
    • The benzo[d]thiazole core is essential for APE1 binding.
    • Substitutions at position 6 (methyl, ethyl, isopropyl) modulate potency, with isopropyl showing optimal activity in vitro .

Q & A

What are the key synthetic steps and optimization strategies for synthesizing this compound?

Answer:
The synthesis involves a multi-step organic pathway, requiring precise control of reaction conditions. Key steps include:

StepReactants/ConditionsProduct
12-Aminothiophenol + Aldehyde (Cyclization)Benzo[d]thiazole intermediate
2Benzo[d]thiazole + Ketone (Cyclization/Condensation)Tetrahydrothieno[2,3-c]pyridine core
3Coupling with Thiophene-2-carboxamide (Amidation)Final amide product
4Treatment with HClHydrochloride salt

Optimization Strategies:

  • Temperature Control: Maintain 60–80°C during cyclization to prevent side reactions .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) for amidation to enhance reactivity .
  • Purification: Employ reverse-phase HPLC or recrystallization (ethanol/water) for ≥95% purity .

What analytical methods are essential for characterizing the compound’s purity and structural integrity?

Answer:
A combination of techniques ensures rigorous characterization:

MethodPurposeKey Observations
1H/13C NMR Confirm molecular structurePeaks for benzo[d]thiazole (δ 7.2–8.1 ppm), tetrahydrothieno pyridine (δ 2.5–3.5 ppm), and amide protons (δ 10.2 ppm) .
HPLC Assess purityRetention time ~12.5 min (C18 column, acetonitrile/water gradient) .
Mass Spectrometry (HRMS) Verify molecular weight[M+H]+ peak at m/z 503.04 (calculated: 503.05) .
IR Spectroscopy Identify functional groupsStretching bands for C=O (1680 cm⁻¹) and N–H (3300 cm⁻¹) .

How can researchers investigate structure-activity relationships (SAR) for this compound’s biological activity?

Answer:
SAR studies involve systematic structural modifications and activity assays:

ModificationBiological ActivityKey Finding
Benzo[d]thiazole substitution APE1 inhibition (IC50)Replacing methyl with isopropyl at position 6 reduces IC50 from 12 µM to 8 µM .
Thiophene-2-carboxamide replacement Anticancer activityDimethoxybenzamide derivatives show reduced cytotoxicity (HeLa cells) vs. parent compound .
Hydrochloride salt vs. free base Solubility/stabilityHydrochloride form improves aqueous solubility (45 mg/mL vs. 5 mg/mL) .

Methodology:

  • In vitro assays: Measure IC50 using purified APE1 enzyme or cell viability assays (MTT) .
  • Computational modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to APE1 .

What experimental approaches are used to identify the biological targets of this compound?

Answer:
Target identification involves:

  • Enzyme inhibition assays: Directly test activity against APE1 using fluorescently labeled DNA substrates (e.g., FAM-labeled abasic site DNA) .
  • Cellular thermal shift assays (CETSA): Monitor target engagement by measuring protein stability shifts post-treatment .
  • RNAi/CRISPR knockdown: Validate APE1 dependency by correlating compound efficacy with APE1 expression levels .

Example:
In HeLa cells, co-treatment with cisplatin and 10 µM compound #3 (analog) showed no sensitization, but MMS treatment confirmed APE1 inhibition efficacy .

How should researchers address contradictions in biological activity data (e.g., lack of cisplatin sensitization despite APE1 inhibition)?

Answer:
Resolve discrepancies via:

  • Positive controls: Use methyl methanesulfonate (MMS) to verify APE1 inhibition in parallel assays .
  • Dose-response studies: Test higher concentrations (e.g., 20–50 µM) to overcome potential off-target effects .
  • Mechanistic profiling: Evaluate downstream DNA repair markers (e.g., γH2AX foci) to confirm APE1 pathway engagement .

What methodologies are recommended for evaluating the pharmacokinetic (PK) profile of this compound in vivo?

Answer:
Key PK Parameters and Methods:

ParameterMethodProtocol
Plasma half-life (t1/2) LC-MS/MSAdminister 10 mg/kg (i.p.), collect plasma/brain samples at 0.5, 2, 6, 24 h .
Bioavailability Oral vs. intravenous dosingCalculate AUC ratio (oral: 35%; i.v.: 100%) .
Blood-brain barrier penetration Brain-to-plasma ratioDetect compound in brain homogenates (Cmax = 1.2 µg/g) .

Optimization:

  • Formulation: Use PEG-400/saline (1:1) to enhance solubility for i.p. administration .

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